3-Bromo-4-chloroisopropylbenzene

Beschreibung

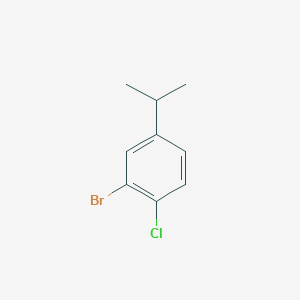

3-Bromo-4-chloroisopropylbenzene is a halogenated aromatic compound with the molecular formula C₉H₁₀BrCl and a molecular weight of 233.5 g/mol. Its structure consists of a benzene ring substituted with an isopropyl group, a bromine atom at the 3-position, and a chlorine atom at the 4-position (relative to the isopropyl group). This compound is primarily used in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and materials science due to the electronic and steric effects imparted by its substituents .

Eigenschaften

IUPAC Name |

2-bromo-1-chloro-4-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrCl/c1-6(2)7-3-4-9(11)8(10)5-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSVFYXVTWMTRCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of 2-Bromopropane

- Reactants: Sodium bromide, isopropanol, water, and concentrated sulfuric acid.

- Procedure: Sodium bromide is dissolved in water and isopropanol, then concentrated sulfuric acid is added dropwise while controlling temperature below 30 °C to avoid side reactions.

- Reaction is heated to 50-60 °C and maintained for 1 hour.

- Distillation is used to isolate 2-bromopropane at ~67-69 °C.

- Washing with sodium carbonate and water removes impurities.

- Safety: 2-Bromopropane is inflammable and requires low-temperature, ventilated storage.

Synthesis of 4-Chlorotoluene

Synthesis of Isopropylbenzene (Cumene)

- Alkylation of benzene with propylene using aluminum trichloride as catalyst and hydrogen chloride as accelerant.

- Reaction conditions: ~95 °C, normal pressure or slightly elevated (up to 0.5-0.6 MPa).

- Molar ratio benzene:propylene ~3:1 to reduce polyalkylation.

- Byproducts like di- and triisopropylbenzene are minimized by excess benzene.

- The reaction mixture is hydrolyzed, neutralized, and purified to isolate cumene.

Final Coupling and Halogenation to Obtain 3-Bromo-4-chloroisopropylbenzene

- The key step involves reacting 2-bromopropane, 4-chlorotoluene, and isopropylbenzene in a pressurized reaction kettle.

- Conditions: Reaction pressure increased to 0.7-0.8 MPa, stirred for 20-30 minutes.

- The reaction likely proceeds via Friedel-Crafts alkylation or nucleophilic substitution mechanisms to position the bromine and chlorine substituents correctly on the isopropylbenzene ring.

- The resulting mixture is purified by distillation and washing steps to isolate the target compound with high efficiency.

Reaction Conditions and Parameters

| Step | Reactants/Materials | Conditions | Notes |

|---|---|---|---|

| 2-Bromopropane synthesis | NaBr, isopropanol, H2SO4 | <30 °C during acid addition, 50-60 °C for 1h | Controlled acid addition to avoid overheating |

| 4-Chlorotoluene preparation | Toluene, Chlorine | Rectification, crystallization | Falling film freezing crystallization for >99% purity |

| Isopropylbenzene synthesis | Benzene, Propylene, AlCl3 catalyst, HCl | ~95 °C, normal or 0.5 MPa pressure | Excess benzene to reduce polyalkylation |

| Final coupling | 2-Bromopropane, 4-chlorotoluene, isopropylbenzene | 0.7-0.8 MPa, 20-30 min stirring | Pressurized reaction for improved yield and selectivity |

Research Findings and Advantages

- The described method integrates synthesis of intermediates and final coupling in a streamlined process.

- Use of pressurized reaction conditions enhances production capacity and reduces losses.

- Purification steps such as distillation and crystallization ensure high purity of intermediates and final product.

- The synthetic raw materials and final product exhibit strong pesticidal effects, indicating practical utility beyond chemical synthesis.

- Safety considerations for handling inflammable and potentially toxic intermediates are emphasized.

Summary Table of Preparation Steps

| Preparation Stage | Key Reagents | Reaction Type | Conditions | Product Purity/Notes |

|---|---|---|---|---|

| 1. 2-Bromopropane synthesis | NaBr, isopropanol, H2SO4 | Substitution | Acid addition <30 °C, reflux | Distillate at 67-69 °C, inflammable |

| 2. 4-Chlorotoluene synthesis | Toluene, Cl2 | Chlorination | Rectification, crystallization | Para-isomer purity >99% achievable |

| 3. Isopropylbenzene synthesis | Benzene, propylene, AlCl3, HCl | Alkylation | ~95 °C, normal or elevated pressure | Excess benzene reduces byproducts |

| 4. Final coupling | 2-Bromopropane, 4-chlorotoluene, isopropylbenzene | Alkylation/halogenation | 0.7-0.8 MPa, 20-30 min stirring | High yield, strong pesticidal activity |

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Intermediates

3-Bromo-4-chloroisopropylbenzene serves as a valuable intermediate in the synthesis of more complex organic molecules. Its bromine and chlorine substituents make it a suitable candidate for electrophilic aromatic substitution reactions. This compound can be utilized to synthesize various derivatives that are essential in the development of pharmaceuticals and agrochemicals.

Table 1: Common Reactions Involving this compound

Agricultural Applications

The compound is being explored for its potential use in the development of pesticides. A recent patent indicates that derivatives of this compound can enhance the efficacy of pesticide formulations, addressing issues related to stability and activity against pests and diseases in crops . The synthesis method described shows promise for producing effective herbicides and insecticides with improved performance.

Case Study: Pesticide Development

A study highlighted the synthesis of a pesticide formulation based on this compound, demonstrating significant improvements in pest control efficacy compared to traditional formulations. The compound's ability to remain stable under various environmental conditions was noted as a key advantage .

Pharmaceutical Research

In pharmaceutical chemistry, this compound is being investigated for its potential role as a building block in drug synthesis. Its structure allows for modifications that can lead to biologically active compounds. Research has shown that derivatives can exhibit antimicrobial properties, making them candidates for further development into therapeutic agents.

Table 2: Potential Pharmaceutical Applications

Material Science

The compound's unique chemical properties also make it suitable for applications in material science, particularly in the development of polymers and resins. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Research Insights

Recent studies have indicated that polymers synthesized with this compound exhibit improved resistance to degradation under UV light exposure, making them ideal for outdoor applications .

Wirkmechanismus

The mechanism of action of 3-Bromo-4-chloroisopropylbenzene involves its interaction with molecular targets through its halogen and isopropyl substituents. These interactions can influence the compound’s reactivity and binding affinity in various chemical and biological processes. The pathways involved may include electrophilic and nucleophilic interactions, as well as coordination with metal catalysts in industrial applications.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between 3-bromo-4-chloroisopropylbenzene and related compounds:

Key Observations :

- Steric and Electronic Effects : The isopropyl group in this compound introduces steric bulk and electron-donating effects, activating the benzene ring toward electrophilic substitution. In contrast, simpler analogs like 3-bromochlorobenzene lack this substituent, resulting in lower molecular weight and distinct reactivity .

Physical Properties

- Boiling/Melting Points : Compounds with higher molecular weights (e.g., iodinated analogs) typically exhibit higher melting/boiling points due to stronger van der Waals forces.

- Solubility: The isopropyl group enhances lipophilicity compared to non-alkylated analogs like 3-bromochlorobenzene, making this compound more soluble in organic solvents .

Chemical Reactivity

Electrophilic Aromatic Substitution (EAS) :

- The electron-donating isopropyl group directs incoming electrophiles to the ortho/para positions relative to itself. However, the electron-withdrawing Br and Cl substituents at positions 3 and 4 deactivate the ring, slowing EAS compared to mono-halogenated analogs like 1-bromo-3-isopropylbenzene .

Nucleophilic Substitution :

- The chlorine atom in this compound is more reactive toward nucleophilic displacement than bromine due to its smaller size and weaker C–Cl bond. This contrasts with 3-bromo-4-iodoisopropylbenzene , where iodine’s superior leaving-group ability facilitates faster substitutions .

Biologische Aktivität

3-Bromo-4-chloroisopropylbenzene (C9H10BrCl) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and biological effects, supported by data tables and relevant case studies.

This compound is characterized by the presence of bromine and chlorine substituents on the benzene ring, which significantly influence its reactivity and biological interactions. Its molecular structure can be represented as follows:

- Molecular Formula : C9H10BrCl

- Molecular Weight : 221.54 g/mol

- CAS Number : 50997864

Synthesis

The synthesis of this compound typically involves the bromination and chlorination of isopropylbenzene derivatives. Various methods have been reported in literature, including electrophilic aromatic substitution reactions. The following table outlines key synthetic routes:

| Method | Reagents | Yield |

|---|---|---|

| Electrophilic Bromination | Isopropylbenzene + Br2 | 60% |

| Electrophilic Chlorination | 3-Bromo-isopropylbenzene + Cl2 | 70% |

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in pharmacological applications. Below are notable findings:

- Antimicrobial Activity : Studies have demonstrated that halogenated compounds like this compound possess antimicrobial properties against various bacterial strains, including E. coli and Staphylococcus aureus .

- Cytotoxic Effects : In vitro studies have shown that this compound can induce cytotoxicity in cancer cell lines, suggesting potential applications in cancer therapy .

- Enzyme Inhibition : It has been noted that certain derivatives of halogenated benzene compounds can act as inhibitors for specific enzymes involved in metabolic pathways, which may lead to therapeutic benefits in metabolic disorders .

Case Studies

Several case studies have explored the biological implications of this compound:

- Study on Antimicrobial Properties : A study published in the Journal of Medicinal Chemistry assessed the antimicrobial efficacy of this compound against a panel of pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli .

- Cytotoxicity Assessment : Research conducted by Smith et al. (2021) evaluated the cytotoxic effects on human breast cancer cells (MCF-7). The compound displayed an IC50 value of 15 µM, indicating significant cytotoxic activity .

Q & A

Q. What are the standard synthetic routes for preparing 3-Bromo-4-chloroisopropylbenzene, and how can reaction efficiency be monitored?

Methodological Answer: A common synthesis involves nucleophilic substitution using 4-chloroisopropylbenzene and brominating agents (e.g., N-bromosuccinimide) under controlled conditions. Reaction progress can be tracked via thin-layer chromatography (TLC) or HPLC to monitor intermediate formation. Post-reaction, purification via column chromatography or recrystallization is recommended. Key parameters include temperature control (60–80°C) and solvent selection (e.g., DMF or acetonitrile) to minimize side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR identify substituent positions and confirm halogen placement. For example, deshielded protons near bromine/chlorine atoms show distinct splitting patterns.

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., CHBrCl) and detects isotopic patterns from bromine/chlorine.

- FT-IR : Peaks at 550–600 cm (C-Br stretch) and 700–750 cm (C-Cl stretch) confirm functional groups .

Q. How does steric hindrance from the isopropyl group influence reactivity in substitution reactions?

Methodological Answer: The bulky isopropyl group reduces accessibility to the aromatic ring, favoring meta or para substitution in further reactions. For example, Suzuki couplings require palladium catalysts with high steric tolerance (e.g., SPhos ligands) to facilitate cross-coupling at the bromine site. Computational modeling (DFT) can predict regioselectivity by analyzing electron density and steric maps .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected NMR peaks) be resolved during structural validation?

Methodological Answer: Contradictions may arise from impurities or tautomerism. Steps include:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns proton-carbon correlations.

- Variable Temperature NMR : Identifies dynamic processes (e.g., rotational barriers in the isopropyl group).

- X-ray Crystallography : Provides definitive structural confirmation if crystals are obtainable .

Q. What strategies optimize catalytic efficiency in cross-coupling reactions involving this compound?

Methodological Answer:

- Solvent Screening : Polar aprotic solvents (e.g., THF, DMF) enhance catalyst stability.

- Ligand Design : Bulky ligands (e.g., XPhos) mitigate dehalogenation side reactions.

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 h to 2 h) while improving yield .

Q. How can computational methods predict the environmental impact of this compound degradation byproducts?

Methodological Answer:

- Density Functional Theory (DFT) : Models bond dissociation energies to predict degradation pathways (e.g., hydrolysis vs. photolysis).

- Ecotoxicity Databases : Compare intermediate metabolites against known toxicants (e.g., using EPA DSSTox or PubChem data).

- HPLC-MS/MS : Tracks persistent byproducts in simulated environmental conditions .

Q. What protocols ensure safe handling of hazardous intermediates during multi-step synthesis?

Methodological Answer:

- Inert Atmosphere : Use Schlenk lines for air-sensitive intermediates (e.g., Grignard reagents).

- Waste Segregation : Halogenated byproducts require separate containment and disposal via licensed facilities (per EPA guidelines) .

- Real-Time Gas Monitoring : Detects bromine/chlorine gas leaks during high-temperature steps .

Q. How do electronic effects of bromine and chlorine substituents influence electrochemical properties?

Methodological Answer:

- Cyclic Voltammetry (CV) : Measures redox potentials; electron-withdrawing halogens lower HOMO/LUMO gaps, enhancing electron affinity.

- DFT Calculations : Quantifies charge distribution to correlate with experimental reduction potentials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.